molecular formula C14H11F2N5O2S B2515495 3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 941964-43-8

3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2515495
CAS No.: 941964-43-8
M. Wt: 351.33
InChI Key: RHGUUHXFPFDAOU-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a fluorine atom at the 3-position. The sulfonamide nitrogen is connected to a methyl group bound to a 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, acts as a bioisostere for carboxylate groups, enhancing metabolic stability and receptor binding in pharmaceutical contexts . The fluorine atoms on both the benzene and phenyl rings likely influence lipophilicity and electronic properties, impacting solubility and target interaction.

Properties

IUPAC Name

3-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5O2S/c15-10-4-6-12(7-5-10)21-14(18-19-20-21)9-17-24(22,23)13-3-1-2-11(16)8-13/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGUUHXFPFDAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Benzene Ring: The synthesized tetrazole is then reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms and the sulfonamide group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Implications

The following compounds share structural motifs with the target molecule but differ in heterocyclic cores, substituents, or functional groups:

Table 1: Structural and Physicochemical Comparisons
Compound Name Structural Features Molecular Formula Key Properties Evidence Source
3-Fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide Tetrazole core, dual fluorophenyl groups C₁₃H₁₀F₂N₅O₂S (deduced) High acidity (tetrazole pKa ~4.9), moderate logP (~2.8) N/A (hypothesized)
3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide Pyrazole core, thienyl substituent C₂₇H₂₂F₂N₄O₅S₂ Increased aromatic stacking (thienyl), higher molecular weight (624.6 g/mol)
N-[1-(4-Fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide Bis(trifluoromethyl) groups on benzene C₂₇H₁₉F₈N₄O₂S₂ Elevated lipophilicity (logP ~5.2), reduced solubility
1-(Cyclohexyloxycarbonyloxy)ethyl 1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-hydroxybenzimidazole-7-carboxylate Tetrazole with biphenyl and benzimidazole C₃₁H₃₀N₆O₆ High molecular weight (582.61 g/mol), complex conformation
N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) Piperazine linker, sulfamoyl group C₂₈H₂₈F₂N₆O₄S₂ Enhanced solubility (polar groups), potential for H-bonding

Biological Activity

3-Fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H11F2N5OC_{15}H_{11}F_2N_5O, with a molecular weight of 315.28 g/mol. The compound features a sulfonamide group, a tetrazole ring, and fluorinated phenyl groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₁F₂N₅O
Molecular Weight315.28 g/mol
CAS Number897623-44-8

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the tetrazole ring and subsequent coupling with the benzenesulfonamide moiety. The general synthetic route includes:

  • Formation of the Tetrazole Ring : Reaction of appropriate hydrazine derivatives with sodium azide.
  • Fluorination : Introduction of fluorine atoms through electrophilic fluorination.
  • Coupling Reaction : The final step involves coupling the tetrazole derivative with a sulfonamide under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine and the tetrazole ring enhances its binding affinity, potentially inhibiting or activating various biochemical pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms and therapeutic potentials:

  • Antitumor Activity : A study on related sulfonamides demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications in the sulfonamide structure can enhance anticancer properties .
  • Enzyme Inhibition : Research has shown that compounds with similar structures can effectively inhibit carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance .
  • Cytotoxicity Assays : In vitro assays revealed that related compounds exhibited IC50 values in the low micromolar range against different cancer cell lines, indicating promising anticancer potential .

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